Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
Description
Evolution of Poly(ethylene glycol) Structures in Research
The journey of PEG in scientific research has been marked by a significant evolution from simple linear chains to complex, multi-functional branched structures. This progression has been driven by the need for more precise control over molecular interactions and biological outcomes.
The concept of PEGylation, the covalent attachment of PEG to molecules, emerged in the 1970s as a method to improve the pharmacokinetic profiles of protein-based drugs. nih.gov Early research demonstrated that conjugating PEG to proteins like bovine serum albumin could alter their immunogenicity while retaining their biological activity. nih.gov This pioneering work established PEGylation as a transformative strategy to enhance drug stability, prolong circulation time, and reduce clearance rates by the kidneys. nih.govnih.gov The first PEGylated protein therapeutic, Adagen, received FDA approval in 1990, cementing the role of this technology in pharmaceutical development. nih.gov The success of PEGylation is rooted in the unique properties of the PEG polymer, which is water-soluble, non-toxic, and non-immunogenic. pharmtech.com
Initial efforts in PEGylation primarily utilized linear PEG chains. nih.gov However, the pursuit of enhanced performance and greater functionality led to a paradigm shift towards more complex, branched PEG architectures. nih.govresearchgate.net Researchers began designing structures where multiple linear PEG chains are linked to a central core, creating "umbrella-like" or star-shaped molecules. researchgate.netresearchgate.net These branched structures can be synthesized using various methods, including the use of initiators like trimethylolpropane (B17298) allyl ether for anionic polymerization or by linking linear PEGs to the amino groups of amino acids such as lysine (B10760008). researchgate.netrsc.org This architectural evolution allows for the creation of larger, more sterically shielding molecules without excessively long individual polymer chains, offering new ways to tailor the properties of bioconjugates. nih.govresearchgate.net
Branched PEG architectures offer several distinct advantages over their linear counterparts, primarily stemming from their unique three-dimensional structure.
Enhanced Steric Hindrance : The "umbrella-like" structure of branched PEGs provides superior protection for the conjugated molecule (e.g., a protein or peptide) against enzymatic degradation and immune recognition. researchgate.net
Increased Hydrodynamic Volume : Compared to a linear PEG of the same molecular weight, a branched PEG has a greater hydrodynamic size. researchgate.net This increased size further reduces the rate of renal filtration, significantly extending the circulation half-life of the therapeutic. researchgate.net
Improved Shielding Effects : The higher density of PEG chains in a branched conjugate creates a more effective shield against protein interactions, which is crucial for applications like oligonucleotide delivery where protection from nucleases is paramount. nih.gov
Reduced Immunogenicity : While PEG itself is considered non-immunogenic, some studies have noted the development of anti-PEG antibodies. duke.edu The enhanced shielding provided by branched structures can further minimize the potential for the conjugated drug to be recognized by the immune system. researchgate.net
Superior Biological Properties in Certain Applications : Studies on PEGylated oligonucleotides have shown that highly branched structures exhibit superior properties in cellular uptake and gene regulation efficacy compared to linear conjugates. nih.gov
Table 1: Comparison of Linear vs. Branched PEG Architectures
| Feature | Linear PEG | Branched PEG |
|---|---|---|
| Structure | A single, straight polymer chain. researchgate.net | Multiple polymer chains linked to a central core. researchgate.netresearchgate.net |
| Steric Hindrance | Provides standard protection. | Offers greater steric hindrance and an "umbrella-like" shield. pharmtech.comresearchgate.net |
| Hydrodynamic Size | Smaller for a given molecular weight. researchgate.net | Larger for a given molecular weight, leading to reduced renal clearance. researchgate.net |
| Circulation Half-Life | Standard extension of half-life. | Generally provides a more significant extension of in-vivo half-life. researchgate.net |
| Shielding Efficacy | Effective, but less dense shielding. | Higher density of PEG chains provides superior shielding against enzymes and proteins. nih.gov |
Strategic Design of Multi-functional Linkers in Advanced Chemical Biology
The compound Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a prime example of a multi-functional linker designed for sophisticated applications. Its structure incorporates a strategic branching core and specific terminal functional groups that are central to modern bioconjugation techniques.
The use of amino acids as branching cores is a common and effective strategy in the synthesis of complex PEG structures. researchgate.net Lysine, with its two primary amino groups (the alpha-amino and epsilon-amino groups), serves as an ideal scaffold for creating a dual-branched molecule. researchgate.net In the structure of this compound, the lysine core allows for the attachment of two separate PEG-azide arms. This precise branching creates a defined, Y-shaped architecture that positions the functional azide (B81097) groups at the termini of the molecule, maximizing their accessibility for subsequent reactions. This design principle is crucial for building well-defined, high-valency constructs for applications in drug delivery and diagnostics.
The terminal functional groups of a linker define its utility in bioconjugation. The this compound molecule features two of the most important functional groups in modern chemical biology: a primary amine and two azide groups.
Amine Group (NH2) : The primary amine at the N-terminus of the molecule is a versatile chemical handle. It can be used for a wide range of conjugation chemistries, such as reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, allowing the entire branched construct to be attached to proteins or other biomolecules. nih.gov
Azide Group (N3) : The two terminal azide groups are key components for bioorthogonal chemistry. nih.gov An azide is small, metabolically stable, and essentially non-reactive with native biological functional groups, making it an ideal "bioorthogonal handle". nih.govnih.gov Its primary role is in the Staudinger ligation and, more prominently, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". acs.orgcas.org These reactions are highly specific, efficient, and can be performed in complex biological environments, even within living cells. acs.orgcas.org The presence of two azide groups on this linker allows for the dual attachment of molecules containing a corresponding alkyne group, enabling the assembly of complex molecular architectures with high precision.
Table 2: Functional Groups in this compound and Their Roles
| Functional Group | Chemical Formula | Location on Molecule | Role in Bioconjugation |
|---|---|---|---|
| Primary Amine | -NH₂ | At the N-terminus of the main PEG chain. | Versatile handle for conjugation to biomolecules, often via amide bond formation. nih.gov |
| Azide | -N₃ | At the terminus of each of the two branched PEG chains. | Bioorthogonal handle for highly specific "click chemistry" reactions with alkynes. nih.govacs.org |
Properties
Molecular Formula |
C30H58N10O12 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |
InChI Key |
SJLHOKKVDLXMOO-MHZLTWQESA-N |
Isomeric SMILES |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
Canonical SMILES |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
Origin of Product |
United States |
Synthetic Methodologies for Amine Peg3 Lys Peg3 N3 Peg3 N3
Precursor Synthesis and Functionalization of Oligomeric Poly(ethylene glycol)
The foundation of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 lies in the synthesis and functionalization of its short, discrete PEG (dPEG®) components. These oligomeric chains provide crucial spacing and solubility characteristics to the final construct. google.com
Synthesis Routes for Amine-Terminated PEG Moieties
The creation of amine-terminated PEG is a critical first step. A common and efficient method involves a two-step process starting from hydroxyl-terminated PEGs. nih.gov Initially, the hydroxyl groups are converted to a more reactive intermediate, such as a mesylate or tosylate. nih.govatlantis-press.com This is typically achieved by reacting the PEG with the corresponding sulfonyl chloride in the presence of a base. google.com
Subsequently, this activated PEG intermediate undergoes a reaction to introduce the amine functionality. One high-yielding method is the reduction of an azide-terminated PEG, which itself can be formed from the tosylated or mesylated intermediate by reaction with sodium azide (B81097). nih.govgoogle.com The reduction of the azide to an amine can be accomplished using various reducing agents, with zinc powder in the presence of ammonium (B1175870) chloride being a notable example, offering high conversion rates and simplified purification. nih.gov Another established route is the Gabriel synthesis, where the tosylated PEG reacts with potassium phthalimide, followed by hydrazinolysis to release the primary amine. atlantis-press.com
| Starting Material | Reagents | Intermediate | Final Product | Yield (%) | Reference |
| Hydroxyl-terminated PEG | 1. Tosyl chloride, Triethylamine2. Potassium phthalimide3. Hydrazine | Tosylated PEG, Phthalimido-PEG | Amine-terminated PEG | >98 (conversion) | nih.govatlantis-press.com |
| Hydroxyl-terminated PEG | 1. Mesyl chloride, Base2. Sodium azide3. Zinc, Ammonium chloride | Mesylated PEG, Azido-PEG | Amine-terminated PEG | 82-99 | nih.gov |
Synthesis Routes for Azide-Terminated PEG Moieties
The synthesis of azide-terminated PEG moieties is equally important for the construction of the target molecule. A prevalent strategy begins with the ring-opening polymerization of ethylene (B1197577) oxide, using an initiator like allyl alcohol to produce an α-allyl-ω-hydroxyl PEG. nih.govacs.org The terminal hydroxyl group is then typically converted to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. This is followed by nucleophilic substitution with an azide source, commonly sodium azide, to yield the desired azide-terminated PEG. nih.govacs.orgresearchgate.net This method provides excellent control over the functionalization of the PEG terminus. nih.govacs.org
Alternatively, heterobifunctional PEGs with a terminal azide can be synthesized from α-methoxy-ω-hydroxy PEGs. researchgate.net The hydroxyl group is activated and then displaced by an azide ion. This approach is valuable for producing PEGs with a single reactive azide group. The resulting azide-terminated PEGs are crucial for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient conjugation to molecules containing alkyne groups. nih.govacs.orgnih.gov
| Starting Material | Key Steps | Resulting Moiety | Notable Feature | Reference |
| Allyl alcohol, Ethylene oxide | 1. Ring-opening polymerization2. Tosylation/Mesylation of hydroxyl end3. Reaction with sodium azide | α-allyl-ω-azido-PEG | Allows for further modification at the allyl terminus. | nih.govacs.org |
| α-methoxy-ω-hydroxy PEG | 1. Activation of hydroxyl group2. Nucleophilic substitution with azide | α-methoxy-ω-azido-PEG | Produces a PEG with a single azide functionality. | researchgate.net |
Lysine-Mediated Branched PEG Backbone Construction
The central lysine (B10760008) residue serves as the branching point, allowing for the attachment of multiple PEG chains. The construction of this branched architecture requires precise control over the reactivity of the lysine's amino groups.
Chemoselective Acylation of Lysine Amino Groups
Lysine possesses two primary amino groups: the α-amino group and the ε-amino group. Their differential reactivity can be exploited for chemoselective acylation. The pKa values of these two groups are different, which allows for selective reaction by carefully controlling the pH of the reaction medium. nih.gov At a lower pH, the α-amino group is more nucleophilic and can be selectively acylated. nih.govresearchgate.net This principle is fundamental in peptide synthesis and is adapted for the construction of lysine-based branched molecules.
For the synthesis of this compound, one amino group of lysine is acylated with an amine-terminated PEG precursor (or a protected version thereof), while the other is acylated with azide-terminated PEG precursors. This selective acylation can be achieved by using activated PEG derivatives, such as PEG-N-hydroxysuccinimide (NHS) esters, which readily react with amino groups to form stable amide bonds. creativepegworks.com The choice of protecting groups for the PEG moieties and the lysine is crucial to direct the acylation to the desired positions.
Stepwise and Convergent Synthesis Strategies for Lysine-Branched PEG Architectures
Two primary strategies are employed for constructing lysine-branched PEG structures: stepwise and convergent synthesis.
In a stepwise approach, the PEG chains are attached to the lysine core one at a time. This often involves protecting one of the amino groups of lysine, reacting the unprotected group with the first PEG chain, deprotecting the second amino group, and then reacting it with the second PEG chain. nih.gov While this method offers a high degree of control, it can be lengthy due to the multiple protection and deprotection steps. Solid-phase synthesis can be a valuable tool in stepwise strategies, simplifying purification between steps. nih.gov
A convergent strategy involves synthesizing the different branches of the molecule separately and then joining them together in a final step. For this compound, this would entail preparing the amine-PEG3 arm and the two azide-PEG3 arms independently. These pre-synthesized arms are then coupled to the lysine core. This approach can be more efficient, especially for larger and more complex molecules, as it allows for the purification of the individual components before the final assembly. rsc.org The use of pre-activated PEG derivatives, like PEG-NHS esters, facilitates this convergent coupling to the lysine amino groups. researchgate.net
Advanced Purification Techniques for Complex Branched PEGylated Molecules
The purification of complex, multi-arm PEGylated molecules like this compound presents significant challenges. The synthetic process can result in a heterogeneous mixture containing unreacted starting materials, partially PEGylated intermediates, and isomers. The high molecular weight and polydispersity of PEG chains can further complicate separation. rsc.org Therefore, advanced purification techniques are essential to achieve the high purity required for biomedical applications.
Several chromatographic methods are employed, often in combination, to isolate the desired product. springernature.com
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is highly effective for purifying PEGylated molecules where the desired product has a different charge from impurities. nih.gov For instance, cation exchange chromatography (CEX) can be used to separate PEG derivatives containing different numbers of amine or carboxyl groups. google.comgoogle.com In the synthesis of the title compound, IEX would be crucial for separating the final product (with one positive charge on the amine at neutral pH) from unreacted acidic precursors or intermediates with different charge states.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of PEG chains increases the hydrophobicity of a molecule, allowing for the separation of PEGylated species from their non-PEGylated counterparts. nih.gov It is a powerful tool for analyzing reaction progress and for purifying the final product to a high degree.
Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates molecules based on hydrophobicity but uses aqueous mobile phases with a decreasing salt gradient. It is a less denaturing technique than RP-HPLC and is often used as a polishing step in the purification of PEGylated proteins and other biomolecules. springernature.com
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC separates molecules based on their hydrodynamic volume (size). While useful, it may have limited resolution for separating PEGylated species of similar sizes, especially when dealing with complex branched structures where the desired product and certain impurities might have nearly identical molecular dimensions. nih.gov
Aqueous Biphasic Systems (ABS): This is a liquid-liquid extraction technique that partitions molecules between two immiscible aqueous phases, often composed of a polymer (like PEG) and a salt solution. rsc.org It has emerged as a scalable method for the initial purification of PEGylated proteins, capable of separating conjugates from unreacted protein in a single step. rsc.org
Organic Solvent Nanofiltration (OSN): OSN is a membrane-based technology that separates molecules based on size in organic solvents. It is particularly useful for large-scale synthesis, as it can efficiently separate large PEGylated products from small-molecule reagents and solvents, streamlining the purification process. nih.gov
Table 2: Comparison of Purification Techniques for Branched PEGylated Molecules
| Purification Technique | Separation Principle | Key Advantages | Typical Application | References |
| Ion Exchange Chromatography (IEX) | Net Charge | High resolution for charged species; scalable. | Separation of products with different numbers of functional groups (e.g., amines, carboxylates). | nih.gov, springernature.com, google.com, google.com |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution and sensitivity; well-established. | High-purity separation of final product from less hydrophobic impurities. | nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Milder conditions than RP-HPLC; good for polishing steps. | Final purification of sensitive biomolecules and complex PEGs. | springernature.com |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Gentle, non-denaturing conditions. | Removal of large aggregates or small molecule impurities. | nih.gov |
| Aqueous Biphasic Systems (ABS) | Differential Partitioning | Scalable; can be a single-step process for bulk separation. | Initial purification to separate PEGylated conjugates from unreacted starting materials. | rsc.org |
| Organic Solvent Nanofiltration (OSN) | Size-based (Membrane) | Suitable for large-scale, continuous processing. | Removal of small-molecule reagents during synthesis. | nih.gov |
Advanced Characterization of Complex Pegylated Systems
Spectroscopic Techniques for Structural Elucidation and Functional Group Integrity
Spectroscopic methods are indispensable for confirming the chemical structure and ensuring the integrity of the functional groups within the Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of PEGylated compounds. acs.org For this compound, ¹H NMR spectroscopy can verify the presence and connectivity of its core components: the primary amine, the lysine (B10760008) backbone, the three PEG3 linkers, and the two terminal azide (B81097) groups.
The proton signals of the ethylene (B1197577) glycol units in the PEG chains typically appear as a complex multiplet in the region of 3.5-3.8 ppm. nih.gov The protons on the carbon adjacent to the terminal azide groups are expected to be shifted downfield compared to the other PEG protons. The lysine methine and methylene (B1212753) protons would be observable in distinct regions of the spectrum, and their integration would confirm the stoichiometry of the molecule. The presence of the primary amine can be confirmed by its characteristic signal, although it may be broad and its chemical shift can be solvent-dependent. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between different proton and carbon atoms, providing unambiguous confirmation of the branched structure.
Illustrative ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Amine (-CH₂-NH₂) | ~2.8 - 3.0 | Triplet |
| PEG (-O-CH₂-CH₂-O-) | ~3.5 - 3.8 | Multiplet |
| Lysine α-CH | ~3.2 - 3.5 | Multiplet |
| Lysine ε-CH₂ | ~3.0 - 3.2 | Multiplet |
| Azide (-CH₂-N₃) | ~3.3 - 3.5 | Triplet |
Note: This table is illustrative and actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and confirming the successful synthesis of PEGylated molecules. nih.govresearchgate.net For a compound like this compound, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS can be utilized. nih.govnih.govpharmtech.com
MALDI-TOF MS is particularly useful for obtaining the molecular weight of the intact linker, often showing singly charged molecular ions which simplifies spectral interpretation. researchgate.netresearchgate.net ESI-MS, especially when coupled with liquid chromatography, can provide high-resolution mass data and is sensitive to the charge state of the molecule. enovatia.com The presence of multiple basic nitrogens in the amine and lysine moieties can lead to the observation of multiply charged ions in ESI-MS. pharmtech.com The accurate mass measurement from high-resolution MS can unequivocally confirm the elemental composition of the molecule. Fragmentation analysis (MS/MS) can further be used to verify the sequence of the PEG units and the connectivity of the lysine and azide functionalities. nih.gov
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₂₇H₅₄N₁₀O₉ |
| Theoretical Molecular Weight | 678.78 g/mol |
| Observed [M+H]⁺ (ESI-MS) | 679.79 m/z |
| Observed [M+Na]⁺ (MALDI-TOF) | 701.77 m/z |
Note: This table is illustrative. The observed m/z values will depend on the ionization method and the adducts formed.
Chromatographic Methods for Purity and Conjugate Homogeneity Assessment
Chromatographic techniques are essential for assessing the purity of the this compound linker and for analyzing its subsequent conjugates.
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable HPLC mode for polar compounds like PEG derivatives. nih.govsielc.compolylc.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique can provide complementary selectivity to RP-HPLC and is particularly effective in separating PEG oligomers and their functionalized derivatives. nih.gov
Illustrative HPLC Purity Analysis of this compound
| Analytical Method | Parameter | Typical Result |
| RP-HPLC | Purity | >95% |
| Retention Time | Dependent on column and mobile phase | |
| HILIC | Purity | >95% |
| Retention Time | Dependent on column and mobile phase |
Note: This table is illustrative of typical purity specifications and the fact that retention times are method-dependent.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. nih.gov For a branched molecule like this compound, SEC is crucial for assessing its size homogeneity. nih.govresearchgate.net While this specific molecule is a discrete compound and should ideally have a polydispersity index (PDI) of 1, SEC can be used to detect any potential oligomerization or aggregation.
When this linker is conjugated to a larger biomolecule, such as an antibody to form an antibody-drug conjugate (ADC), SEC becomes a critical tool for characterizing the resulting conjugate. europeanpharmaceuticalreview.comlcms.cznih.govwaters.comtheanalyticalscientist.com It can separate the conjugated antibody from the unconjugated antibody and any aggregates that may have formed during the conjugation process. The retention time in SEC is inversely proportional to the hydrodynamic radius of the molecule; therefore, the larger the conjugate, the earlier it will elute. nih.govresearchgate.netbiorxiv.org
Illustrative SEC Data for a Protein Conjugated with this compound
| Species | Expected Retention Time (min) | Interpretation |
| Aggregate | Earlier | High Molecular Weight Impurity |
| Conjugated Protein | Intermediate | Successful Conjugation |
| Unconjugated Protein | Later | Unreacted Protein |
Note: This table is illustrative and the actual retention times will depend on the specific protein, the degree of conjugation, and the SEC column and conditions used.
Methodological Challenges in the Analytical Characterization of Heterogeneous and Branched PEG Conjugates
The characterization of heterogeneous and branched PEG conjugates like those formed using this compound is fraught with challenges. researchgate.net The inherent polydispersity of many PEG reagents, though less of an issue for discrete PEG linkers, can lead to a complex mixture of final conjugates with varying PEG chain lengths. creative-diagnostics.com
The branched nature of this linker introduces structural complexity that can complicate analysis. researchgate.netcmu.eduacs.org For instance, in mass spectrometry, branched structures may exhibit different fragmentation patterns compared to their linear counterparts. In chromatography, branched molecules can have a more compact structure and thus a smaller hydrodynamic volume than linear molecules of the same molecular weight, leading to anomalous elution behavior in SEC. nih.gov
When conjugated to proteins, the heterogeneity of the conjugate population increases significantly. nih.govchromatographyonline.comnih.govacs.org This can arise from variations in the number of linkers attached per protein (the drug-to-antibody ratio in ADCs) and the specific sites of attachment. This heterogeneity can make it difficult to obtain a complete and accurate characterization of the final product, often requiring a combination of orthogonal analytical techniques to build a comprehensive picture. nih.gov Overcoming these challenges is crucial for the development and quality control of advanced PEGylated therapeutics. nih.govnih.gov
Orthogonal Bioconjugation Strategies Utilizing Amine and Azide Functionalities
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation with Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.gov This reaction is a cornerstone of bioconjugation due to its reliability, specificity, and compatibility with a wide range of functional groups. nih.gov The azide groups on the this compound linker readily participate in CuAAC reactions. medchemexpress.commedchemexpress.com
Reaction Mechanism and Kinetic Considerations for Bioconjugation
The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate. nih.govnih.gov This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper-containing ring. This intermediate then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole product. researchgate.net The reaction is technically a stepwise process, which accounts for its high regioselectivity. beilstein-journals.org
Kinetic studies have shown that the reaction rate can be influenced by several factors, including the concentration of the copper(I) catalyst and the nature of the ligands used. nih.govbeilstein-journals.org For bioconjugation applications, maintaining a sufficient concentration of the active Cu(I) species is crucial for achieving high reaction rates. nih.gov The reaction rate is often second order, dependent on the concentration of copper(I) ions. nih.gov
Key Steps in the CuAAC Mechanism:
Strategies for Mitigating Copper Toxicity in Biological Systems
A significant drawback of CuAAC for in vivo applications is the toxicity associated with the copper catalyst. nih.gov Copper ions can generate reactive oxygen species (ROS), which can damage biomolecules like proteins and DNA. nih.govjenabioscience.com Several strategies have been developed to minimize this cytotoxicity.
One common approach is the use of copper-chelating ligands. These ligands stabilize the Cu(I) oxidation state, enhance the reaction rate, and can reduce the amount of free copper in solution. mdpi.com Tris(triazolylmethyl)amine ligands, such as THPTA, are often used for this purpose. nih.gov Using an excess of the ligand relative to the copper is recommended to protect biomolecules from oxidative damage. nih.govjenabioscience.com
Another strategy involves the use of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the active Cu(I) catalyst from any Cu(II) species that may form in the presence of oxygen. nih.govnih.gov However, the combination of copper and ascorbate can also produce ROS. jenabioscience.com To counteract this, additives like aminoguanidine (B1677879) can be used to trap reactive byproducts of ascorbate oxidation. nih.govjenabioscience.com
| Strategy | Mechanism | Key Considerations |
|---|---|---|
| Copper-chelating ligands (e.g., THPTA) | Stabilize Cu(I), increase reaction rate, and reduce free copper concentration. | Using a ligand-to-copper ratio of 5:1 or higher is often recommended. nih.govjenabioscience.com |
| Reducing agents (e.g., Sodium Ascorbate) | Regenerate the active Cu(I) catalyst from Cu(II). nih.gov | Can generate reactive oxygen species in the presence of copper. jenabioscience.com |
| Additives (e.g., Aminoguanidine) | Scavenge reactive byproducts of ascorbate oxidation. nih.govjenabioscience.com | May slightly inhibit the reaction at higher concentrations. nih.gov |
| Radical Scavengers (e.g., DMSO) | Suppress damage from reactive oxygen species. acs.org | The reaction can proceed efficiently in the presence of DMSO. acs.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation
To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. nih.govbiochempeg.com The azide groups of this compound can be readily conjugated to molecules containing strained alkyne moieties like DBCO or BCN via SPAAC. medchemexpress.commedchemexpress.com
Advantages of SPAAC for In Situ Biological Applications
The primary advantage of SPAAC is its biocompatibility, as it eliminates the need for a toxic metal catalyst. nih.gov This makes it well-suited for in vivo and in situ applications, such as labeling molecules on the surface of living cells without causing apparent toxicity. nih.govigem.org The reaction proceeds under physiological conditions and is bioorthogonal, meaning it does not interfere with native biological processes.
Regiospecificity and Reaction Yields in SPAAC of Branched PEG
A characteristic of SPAAC is its lack of regiospecificity, typically yielding a mixture of regioisomers. nih.gov However, for many applications, this is not a significant drawback. The reaction yields in SPAAC are generally high, driven by the release of ring strain in the cyclooctyne. The incorporation of PEG linkers, such as in this compound, can enhance the aqueous solubility of the reactants, which can be beneficial for reaction efficiency in biological media. nih.gov
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) | None (driven by ring strain) nih.gov |
| Toxicity | Potential cytotoxicity due to copper catalyst. nih.gov | Generally considered biocompatible and non-toxic. nih.gov |
| Regiospecificity | Highly regioselective, yielding the 1,4-disubstituted triazole. nih.govresearchgate.net | Typically results in a mixture of regioisomers. nih.gov |
| Reaction Rate | Generally fast, can be tuned with ligands. beilstein-journals.org | Can be slower than CuAAC, but newer strained alkynes show improved rates. nih.gov |
| Applications | Widely used in organic synthesis, materials science, and bioconjugation. nih.gov | Particularly advantageous for in vivo and live-cell imaging applications. nih.govigem.org |
Amine-Reactive Conjugation Chemistries for Terminal Functionalization
The terminal primary amine of this compound provides a versatile handle for conjugation to a wide variety of molecules using well-established amine-reactive chemistries. broadpharm.combiochempeg.com
One of the most common methods for modifying primary amines is through the use of N-hydroxysuccinimide (NHS) esters. glenresearch.comthermofisher.com NHS esters react with primary amines under physiological to slightly alkaline pH conditions (pH 7.2-9) to form stable amide bonds. glenresearch.comthermofisher.com This reaction is highly efficient and specific for primary amines, with the release of N-hydroxysuccinimide as a byproduct. glenresearch.com The resulting amide linkage is very stable. glenresearch.com
Isothiocyanates (ITCs) represent another class of reagents that react with primary amines. nih.gov The reaction between an isothiocyanate and a primary amine forms a stable thiourea (B124793) linkage. researchgate.net This reaction typically proceeds under slightly alkaline conditions (pH 9-11). researchgate.net While isothiocyanates can also react with other nucleophiles like thiols, the reaction with amines to form thioureas is generally irreversible. nih.gov
| Reagent | Reactive Group | Functional Group Formed | pH Condition | Stability of Linkage |
|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) ester | Primary Amine | Amide | 7.2 - 9 thermofisher.com | Very Stable glenresearch.com |
| Isothiocyanate (ITC) | Primary Amine | Thiourea | 9 - 11 researchgate.net | Stable and generally irreversible nih.gov |
Reactivity with Activated Esters, Carbonyls, and Other Electrophiles
The primary amine (-NH2) of the linker is a versatile nucleophile that can be selectively targeted by a variety of electrophilic functional groups under specific reaction conditions. broadpharm.com This reactivity is the cornerstone for the initial conjugation step, attaching the linker to a protein, peptide, or other biomolecule of interest.
Activated Esters: The most common and reliable method for labeling primary amines is through acylation with activated esters, particularly N-hydroxysuccinimide (NHS) esters. nih.gov The amine group performs a nucleophilic attack on the ester's carbonyl carbon, displacing the NHS leaving group to form a highly stable amide bond. sci-hub.senih.gov This reaction is highly efficient and typically proceeds in aqueous buffers at a slightly basic pH of 7.2 to 8.5, which ensures the primary amine is deprotonated and thus maximally nucleophilic. bio-techne.comresearchgate.net Buffers containing extraneous primary amines, such as Tris, must be avoided as they compete with the intended target. rsc.org
Carbonyls (Aldehydes and Ketones): The amine group can react with aldehydes and ketones to form a Schiff base intermediate. This imine bond can then be stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or the less toxic 2-picoline-borane. nih.govresearchgate.net This process, known as reductive amination, is another effective strategy for covalent bond formation. rsc.orginterchim.fr The reaction is typically performed at a pH between 5 and 7. interchim.fr PEGylated aldehydes, in particular, have been used for the site-selective modification of proteins via this method. nih.govresearchgate.net
Other Electrophiles: Beyond activated esters and carbonyls, the primary amine can react with other electrophilic partners to form stable covalent linkages. These include:
Isothiocyanates (R-NCS): React with the amine to form a stable thiourea bond. nih.govinterchim.fr
Sulfonyl Chlorides (R-SO2Cl): React to form a stable sulfonamide linkage. sci-hub.secreative-biolabs.com
Epoxides: Undergo ring-opening reactions with the amine to form a carbon-nitrogen bond. interchim.frcreative-biolabs.com
The choice of electrophile and reaction conditions allows for fine-tuning of the conjugation strategy based on the specific requirements of the biomolecule and the desired final construct.
| Electrophilic Reagent | Resulting Linkage | Typical Reaction pH | Notes |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 8.5 | Highly stable and common method; sensitive to hydrolysis at high pH. sci-hub.sebio-techne.com |
| Aldehyde / Ketone | Secondary Amine | 5.0 - 7.0 | Two-step reaction (Schiff base formation then reduction). nih.govinterchim.fr |
| Isothiocyanate | Thiourea | 8.0 - 9.5 | Forms a stable, though less common, linkage compared to amides. nih.govinterchim.fr |
| Sulfonyl Chloride | Sulfonamide | ~9.0 | Creates a very stable bond. sci-hub.secreative-biolabs.com |
Strategic Placement of the Amine for Site-Selective Attachment
The utility of the this compound linker is significantly enhanced by the ability to direct its single primary amine to a specific location on a target biomolecule. This site-selective attachment is crucial for preserving the biological activity and structural integrity of proteins, antibodies, and peptides. nih.gov
The most common targets for amine-reactive linkers on proteins are the ε-amino group of surface-accessible lysine (B10760008) residues and the α-amino group at the N-terminus. nih.govnih.gov While proteins often have many lysine residues, which can lead to heterogeneous labeling, specific conditions can be tuned to favor a particular site. nih.gov For example, the N-terminal α-amino group often has a lower pKa than the ε-amino groups of lysine side chains. By carefully controlling the reaction pH, it is possible to achieve preferential labeling at the N-terminus. nih.gov
Furthermore, the local microenvironment surrounding a specific lysine residue can dramatically increase its reactivity compared to other lysines on the same protein. nih.gov Neighboring amino acid residues can create a unique chemical environment that accelerates the rate of labeling at one site, enabling highly selective conjugation even with a reagent that is broadly reactive. nih.gov
In cases where a protein's native amines are not suitable for selective labeling, genetic engineering can be used to introduce a unique reactive site. For instance, a cysteine residue can be introduced at a specific location, which can then be modified with a hetero-bifunctional crosslinker to introduce a single, uniquely positioned amine for conjugation. This provides ultimate control over the attachment point of the this compound linker.
| Target Site | Strategy | Key Considerations |
|---|---|---|
| N-terminus (α-amine) | pH Control | Exploits the lower pKa of the N-terminal amine (~7-8) compared to lysine's ε-amine (~10.5) for selective reaction at lower pH. nih.gov |
| Specific Lysine (ε-amine) | Reactivity Tuning | A unique local microenvironment (e.g., nearby acidic or basic residues) can make one lysine significantly more reactive than others. nih.gov |
| Carboxylic Acids (Asp/Glu side chains, C-terminus) | Carbodiimide Chemistry | The carboxyl group is first activated (e.g., with EDC/NHS) to form an NHS ester, which then reacts with the linker's amine. broadpharm.cominterchim.fr |
| Engineered Sites | Introduction of Unique Handles | Site-directed mutagenesis can introduce a specific amino acid (e.g., cysteine) that can be modified to bear a single reactive amine for conjugation. nih.gov |
Design Principles for Multi Functional and Multi Valent Scaffolds Based on Amine Peg3 Lys Peg3 N3 Peg3 N3
Engineering Steric Hindrance and Hydrodynamic Volume through Branched PEG Architecture
The branched nature of the three PEG3 arms in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a critical design element that influences the steric hindrance and hydrodynamic volume of the resulting conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of proteins and nanoparticles. nih.govyoutube.com
The branched structure of the PEG chains in this specific linker can create a more significant steric shield compared to a linear PEG chain of equivalent molecular weight. nih.gov This enhanced steric hindrance can be advantageous in several ways:
Reduced Immunogenicity: The PEG layer can mask epitopes on the surface of a conjugated protein or nanoparticle, thereby reducing its recognition by the immune system. nih.govyoutube.com
Increased Stability: The hydration shell formed around the PEG chains can protect the conjugated molecule from enzymatic degradation and aggregation. nih.govnih.gov
Altered Biodistribution: The increased hydrodynamic volume resulting from the branched PEG architecture can significantly impact the biodistribution and circulation half-life of the conjugate. nih.gov Generally, larger hydrodynamic radii lead to reduced renal clearance and prolonged systemic circulation.
The table below summarizes the key properties of the this compound linker:
| Property | Value | Reference |
| Molecular Formula | C30H58N10O12 | targetmol.cn |
| Molecular Weight | 750.84 g/mol | targetmol.cn |
| CAS Number | 2244602-35-3 | targetmol.cnbldpharm.com |
| Structure | Branched linker with a central lysine (B10760008) core, a primary amine, and two terminal azide (B81097) groups connected by three PEG3 arms. | medchemexpress.cominvivochem.com |
Tunable Valency and Ligand Presentation for Enhanced Binding Avidity
The presence of two terminal azide groups and a primary amine group on the this compound scaffold allows for the attachment of multiple copies of a targeting ligand, a concept known as multivalency. medchemexpress.comnih.gov This is a powerful strategy to enhance the binding strength (avidity) of the conjugate to its target. nih.gov
Tunable Ligand Density: The ability to control the number and type of ligands attached to the scaffold allows for the fine-tuning of the conjugate's binding properties. For example, one azide could be used to attach a targeting ligand, while the other could be used for a different functional moiety, or both could be used for the same ligand to maximize avidity.
Homogeneous Conjugates: The defined chemical structure of the linker facilitates the synthesis of homogeneous antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio, which is crucial for consistent efficacy and safety. medchemexpress.com
The following table illustrates the potential for creating multivalent constructs using this linker:
| Functional Group | Reactivity | Potential Application |
| Primary Amine (NH2) | Reacts with activated esters, isothiocyanates, etc. | Attachment of a targeting ligand, drug molecule, or imaging agent. |
| Azide (N3) | Participates in "click chemistry" reactions (e.g., with alkynes). | Attachment of a targeting ligand, drug molecule, or imaging agent. |
| Azide (N3) | Participates in "click chemistry" reactions (e.g., with alkynes). | Attachment of a second targeting ligand, a different functional molecule, or to increase the valency of the first ligand. |
Spacing and Flexibility Considerations for Optimal Ligand-Receptor Interactions
The three PEG3 arms of the this compound scaffold act as flexible spacers that position the attached ligands at an optimal distance and orientation for binding to their receptors. The length and flexibility of these spacers are critical for effective ligand-receptor interactions. nih.govacs.org
Optimal Spacer Length: The PEG3 chains provide sufficient distance to prevent steric hindrance between the conjugated molecule and the target receptor, allowing for efficient binding. The optimal spacer length should ideally match the distance between binding sites on the target. nih.gov
Flexibility for Binding: The inherent flexibility of the PEG chains allows the attached ligands to adopt multiple conformations, increasing the probability of a successful binding event with the receptor. nih.govnih.gov This is particularly important when the exact orientation of the receptor binding pocket is unknown or when the receptor itself is flexible. duke.edu
Reduced Non-specific Binding: The hydrophilic nature of the PEG spacers helps to minimize non-specific interactions between the conjugate and other biological surfaces, thereby improving the signal-to-noise ratio in diagnostic applications and reducing off-target effects in therapeutic applications. mdpi.com
Rational Design for Specific Biomolecular Recognition and Target Engagement
The unique combination of features in this compound enables the rational design of sophisticated scaffolds for specific biomolecular recognition and engagement. nih.govmdpi.comresearchgate.net By carefully selecting the ligands and controlling their attachment to the scaffold, researchers can create constructs with tailored properties for a wide range of applications.
Bispecific Targeting: The two distinct azide functionalities can be used to attach two different targeting ligands, creating a bispecific agent that can simultaneously engage two different targets. This can be used to, for example, bridge two cell types or to target a specific cell population with greater precision.
Multi-functional Platforms: The amine and azide groups can be used to conjugate a combination of targeting moieties, therapeutic payloads (e.g., small molecule drugs, toxins), and imaging agents (e.g., fluorescent dyes, radioisotopes). This allows for the development of "theranostic" agents that combine diagnostic and therapeutic capabilities in a single molecule.
Controlled Assembly: The orthogonal reactivity of the amine and azide groups allows for a stepwise and controlled assembly of complex biomolecular architectures. This level of control is essential for producing well-defined and reproducible conjugates with predictable properties.
The design principles outlined above highlight the significant potential of this compound as a versatile building block for the creation of advanced, multi-functional, and multi-valent scaffolds with tailored properties for a wide array of biomedical applications.
Hydrogel Formation and Engineering using Branched PEG Architectures
Hydrogels, with their high water content and tunable properties, are widely used as scaffolds in tissue engineering and for drug delivery. The architecture of the constituent polymers, such as the use of branched PEG derivatives, plays a critical role in determining the final properties of the hydrogel network, including gelation time, swelling behavior, and mechanical strength. nih.gov
The formation of stable, chemically crosslinked hydrogels is essential for their application as biomaterials. mdpi.com The this compound molecule offers multiple reactive handles for covalent network formation through various crosslinking strategies. The two azide (N3) groups are particularly suited for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. acs.orgnih.gov
One of the most prominent strategies is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov In this approach, the dual azide functionalities on the lysine-based linker can react with molecules containing at least two alkyne groups, leading to the formation of a stable, three-dimensional hydrogel network. The branched nature of the linker introduces a non-linear crosslinking point, which can influence the network structure and mechanical properties. nih.govnih.gov
Beyond azide-alkyne reactions, the primary amine group provides an additional site for crosslinking. It can participate in reactions such as Michael-type additions with polymers functionalized with vinyl sulfone or maleimide groups, or form stable amide bonds with materials containing activated carboxyl groups like N-Hydroxysuccinimide (NHS) esters. nih.govresearchgate.net This trifunctional nature allows for the creation of complex and well-defined network architectures.
Table 1: Crosslinking Strategies for Hydrogel Formation A summary of potential crosslinking reactions involving the functional groups of this compound.
| Functional Group on Linker | Complementary Reactive Group | Reaction Type | Key Features |
| Azide (-N3) | Terminal or Internal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, high selectivity, requires copper catalyst. acs.org |
| Azide (-N3) | Strained Alkyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bio-orthogonal, rapid kinetics. nih.govnih.gov |
| Amine (-NH2) | NHS Ester | Amidation | Forms stable amide bond, widely used for bioconjugation. |
| Amine (-NH2) | Aldehyde / Ketone | Oxime/Hydrazone Formation | Bio-orthogonal reaction, forms stable C=N bond. mdpi.comnih.gov |
| Amine (-NH2) | Vinyl Sulfone / Maleimide | Michael-type Addition | Efficient reaction with thiol-containing molecules. nih.govresearchgate.net |
To create bioactive scaffolds that can direct cellular behavior, it is often necessary to incorporate biomolecules such as peptides, growth factors, or enzymes into the hydrogel matrix. nih.gov Click chemistry provides a highly efficient and orthogonal method for this integration, allowing biomolecules to be covalently tethered to the network without altering their biological activity. mdpi.comacs.org
The azide groups on the this compound linker are ideal for this purpose. A common strategy involves functionalizing a biomolecule of interest, for example, the cell-adhesive peptide sequence Arginylglycylaspartic acid (RGD), with an alkyne group. During or after the hydrogel crosslinking process, the alkyne-modified peptide can be "clicked" onto the azide-bearing polymer network. nih.gov This approach allows for precise control over the concentration and spatial presentation of bioactive signals within the 3D cell culture environment. nih.gov The use of catalyst-free SPAAC is particularly advantageous for incorporating sensitive biological molecules and for in-situ applications involving live cells. nih.gov
Nanoparticle Surface Functionalization for Enhanced Biocompatibility and Stealth Properties
The surface modification of nanoparticles (NPs) is crucial for their use in therapeutic and diagnostic applications. Functionalization with PEG, a process known as PEGylation, is a gold-standard technique to improve the pharmacokinetics of nanocarriers. mdpi.comresearchgate.net
When nanoparticles are introduced into the bloodstream, they are rapidly coated by plasma proteins in a process called opsonization, which leads to their recognition and rapid clearance by the immune system. mdpi.com PEGylation creates a hydrophilic, protective layer on the nanoparticle surface that sterically hinders protein adsorption. mdpi.comnih.gov This "stealth" effect helps nanoparticles evade the reticuloendothelial system (RES), prolonging their circulation time and increasing the probability of reaching the target tissue. nih.gov
The architecture of the PEG chains significantly influences the effectiveness of the stealth coating. Branched PEG structures, such as those derived from the this compound linker, can create a denser and potentially more effective protective layer compared to linear PEG chains of a similar molecular weight. nih.gov Research has shown that high-density branched PEG coatings can be as effective, or even more so, than linear PEGs at limiting serum protein adsorption and maintaining nanoparticle stability in serum. nih.gov
Table 2: Comparison of Branched vs. Linear PEG Coatings on Nanoparticles Highlights from studies comparing the properties of nanoparticles coated with different PEG architectures.
| Property | Linear PEG Coating | Branched PEG Coating | Reference |
| Protein Adsorption | Effective at reducing protein adsorption compared to uncoated NPs. | Shows a significant reduction in total protein adsorbed, comparable to or better than linear PEG. | nih.gov |
| Stability in Serum | Improves stability compared to uncoated NPs. | Provides comparable benefits to stability as linear PEG coatings. | nih.gov |
| Diffusion in ECM Model | Standard diffusion profile. | Can significantly increase the diffusion coefficient and movement through extracellular matrix (ECM) models. | nih.gov |
| Cellular Uptake | Generally low due to stealth properties. | Does not adversely affect nanoparticle uptake in tested cell lines compared to linear PEG. | nih.gov |
Beyond providing stealth properties, the this compound linker enables the multi-functionalization of nanocarriers. nih.gov Its three distinct reactive sites can be used to attach different functional moieties to the nanoparticle surface in a controlled manner.
For instance, the primary amine group can be used to anchor the linker to the nanoparticle surface, for example, by forming an amide bond with carboxyl groups on the particle. This leaves the two azide groups exposed and available for further modification via click chemistry. One azide can be used to attach a targeting ligand, such as an antibody, aptamer, or peptide, to direct the nanocarrier to a specific cell type (active targeting). nih.gov The other azide can be used to attach additional PEG chains to optimize the stealth shield, or to conjugate an imaging agent (e.g., a fluorescent dye) for diagnostic purposes. nih.govtandfonline.com This creates a "see and treat" theranostic platform. nih.gov
Furthermore, studies have suggested that branched PEG coatings may confer advantages in tissue penetration. Nanoparticles coated with high-density branched PEG have been shown to diffuse more rapidly through models of the extracellular matrix compared to those with linear PEG coatings, a property that could enhance drug delivery to solid tumors. nih.gov
Development of Advanced Chemical Biology Probes and Tools
The precise, well-defined structure of this compound makes it an excellent component for constructing sophisticated chemical biology probes, most notably antibody-drug conjugates (ADCs). medchemexpress.comglpbio.cn ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.
In a typical ADC synthesis, the linker's primary amine could be conjugated to the antibody through various methods. The two azide groups then serve as handles to attach two molecules of a potent drug that has been pre-functionalized with an alkyne group. This branched design allows for the attachment of multiple drug molecules per conjugation site on the antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled fashion. medchemexpress.com The hydrophilic PEG spacers within the linker can help to balance the hydrophobicity of the payload drug, improving the solubility and pharmacokinetic properties of the final ADC construct. jenkemusa.com
This compound: A Versatile Linker in Advanced Biomaterials and Bioconjugation
The chemical compound this compound is a highly specialized, branched heterobifunctional linker that is playing an increasingly important role in the fields of advanced biomaterials and chemical biology. Its unique architecture, featuring a primary amine at one terminus and two azide groups at the other, all connected by polyethylene (B3416737) glycol (PEG) chains, allows for precise and modular construction of complex biomolecular conjugates. This article explores the applications of this linker in the development of sophisticated biomaterials, chemical biology probes, and its utility in protein and peptide conjugation.
Theoretical Frameworks and Computational Modeling of Branched Peg Conjugates
Molecular Dynamics Simulations for PEG Conformation and Dynamics in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamic behavior of molecules like "Amine-PEG3-Lys(PEG3-N3)-PEG3-N3" at an atomistic level. nih.govnih.gov For branched PEG conjugates, MD simulations provide crucial insights into how the molecule's structure influences its properties in an aqueous environment.
Recent advances in computational power and force fields have enabled the simulation of large and complex PEGylated systems. nih.gov These simulations can reveal the radius of gyration, solvent accessible surface area, and the formation of intramolecular hydrogen bonds, all of which dictate the linker's effective size and reactivity. For a branched structure like "this compound," MD simulations can elucidate the spatial arrangement of the three azide-terminated PEG arms. This is critical for understanding the accessibility of the azide (B81097) groups for conjugation reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC). numberanalytics.comresearchgate.netmst.edu
The conformation of the PEG chains can range from a compact, globular state to a more extended, "brush-like" structure, influenced by factors like solvent quality and the nature of the conjugated payload. nih.gov Understanding these conformational dynamics is essential, as they directly impact the molecule's hydrodynamic radius, which in turn affects its pharmacokinetic properties when conjugated to a larger biomolecule. nih.govnih.gov
Table 1: Representative Molecular Dynamics Simulation Parameters for a Branched PEG Linker in Aqueous Solution
| Parameter | Value | Description |
| Force Field | CHARMM36m | A commonly used force field for proteins and organic molecules, including PEGs. |
| Water Model | TIP3P | A standard water model for biomolecular simulations. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A typical simulation time to allow for conformational sampling. |
| Time Step | 2 fs | The integration time step for the simulation. |
| Non-bonded Cutoff | 12 Å | The distance at which non-bonded interactions are truncated. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions. |
This table presents a typical set of parameters for an MD simulation of a PEGylated molecule. The specific values can be adjusted based on the system and research question.
Modeling of Multivalent Binding Interactions and Principles of Superselectivity
Kinetic models for multivalent binding can be complex, often involving a system of differential equations to describe the step-wise association and dissociation of the binding sites. bme.hu These models can help to predict the binding kinetics and the stability of the resulting multivalent complex. The length and flexibility of the PEG3 linkers in "this compound" play a crucial role in its multivalent binding behavior. The linkers must be long and flexible enough to allow the azide groups to reach their binding partners without significant steric hindrance. nih.gov
Table 2: Theoretical Parameters Influencing Superselectivity in a Trivalent System
| Parameter | Influence on Superselectivity | Rationale |
| Ligand Valency (n) | Increased valency enhances superselectivity | A higher number of binding sites leads to a more cooperative and sharper binding transition. |
| Linker Flexibility | Optimal flexibility is required | Linkers must be flexible enough to allow simultaneous binding but not so flexible as to incur a large entropic penalty upon binding. nih.gov |
| Receptor Density | Superselectivity is highly sensitive to receptor density | A small increase in receptor density can lead to a large increase in binding, which is the hallmark of superselectivity. mdpi.com |
| Individual Affinity (Kd) | Weaker individual affinities can lead to stronger superselectivity | Superselectivity is more pronounced when the avidity gain from multivalency is large compared to the individual affinities. |
Predictive Models for Conjugation Efficiency and Product Heterogeneity in Complex PEGylated Systems
A major challenge in the use of multivalent linkers like "this compound" is the potential for product heterogeneity during conjugation. biointron.comnih.gov When conjugating this linker to a biomolecule, such as an antibody, the reaction can result in a mixture of products with varying numbers of attached payloads, known as the drug-to-antibody ratio (DAR). nih.gov Controlling this heterogeneity is critical for the development of well-defined and reproducible biotherapeutics. nih.govresearchgate.net
Predictive models are being developed to forecast the outcome of conjugation reactions and to optimize reaction conditions to achieve a desired product distribution. nih.govnih.gov These models often take into account the kinetics of the conjugation reaction, the stoichiometry of the reactants, and the steric hindrance effects of the growing number of conjugated payloads.
For "this compound," a kinetic model could be developed to predict the distribution of species with one, two, or three conjugated payloads. Such a model would consider the rate constants for the individual conjugation steps, which may decrease as more payloads are attached due to increased steric hindrance. By simulating the reaction under different conditions (e.g., reactant concentrations, reaction time), it is possible to identify the optimal parameters to achieve a desired DAR with minimal heterogeneity. nih.gov
Recent work has also focused on developing machine learning models that can predict the reactivity of specific amino acid residues on a protein surface towards PEGylation. nih.gov These models use structural descriptors of the protein to predict which sites are most likely to react, providing a powerful tool for designing site-specific conjugation strategies and minimizing product heterogeneity.
Table 3: Factors Influencing Product Heterogeneity in Conjugation with Branched PEG Linkers
| Factor | Impact on Heterogeneity | Mitigation Strategies |
| Reactant Stoichiometry | The ratio of linker to biomolecule significantly affects the final DAR distribution. | Precise control over reactant ratios and kinetic modeling to predict outcomes. nih.gov |
| Reaction Time | Longer reaction times can lead to higher order conjugations and a broader product distribution. | Real-time reaction monitoring and quenching at the optimal time point. |
| Steric Hindrance | As more payloads are attached, steric hindrance can slow down subsequent conjugation steps, leading to a mixture of products. | Use of longer, more flexible linkers; optimization of conjugation site accessibility. nih.gov |
| Conjugation Chemistry | The choice of conjugation chemistry (e.g., CuAAC, SPAAC) and catalyst can influence reaction rates and selectivity. numberanalytics.com | Optimization of catalyst and reaction conditions for uniform reactivity. |
Challenges and Future Research Directions in Amine Peg3 Lys Peg3 N3 Peg3 N3 Chemistry
Advancements in Scalable and Cost-Effective Synthesis of Defined Branched PEG Architectures
The synthesis of well-defined, multi-arm PEG structures like Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 on a large and economical scale remains a primary challenge. Traditional methods for creating branched polymers often result in products with high polydispersity, making purification difficult and yielding inconsistent products. researchgate.net However, recent advancements are paving the way for more controlled and efficient synthetic strategies.
One promising approach involves the use of initiators like trimethylolpropane (B17298) allyl ether (TMPAE) for anionic polymerization, which allows for the creation of dual-branched PEGs with a modifiable junction point. rsc.org This method offers a more controlled and quantitative synthesis with simplified purification steps. rsc.org Another strategy is the iterative liquid-phase approach, which has been successfully used to synthesize defined molecular weight linear PEGs and holds potential for adaptation to more complex, branched architectures. researchgate.net
Solid-phase synthesis, a technique borrowed from peptide chemistry, is also being explored. This method allows for the stepwise assembly of PEG chains on a solid support, offering precise control over the final structure and molecular weight. researchgate.net While effective for producing highly defined PEGs, its scalability for bulk manufacturing is still under investigation.
Key Synthetic Strategies for Branched PEGs:
| Synthetic Strategy | Advantages | Challenges |
| Anionic Polymerization with Functional Initiators | Controlled, quantitative synthesis; modifiable junction points. rsc.org | May require stringent reaction conditions. |
| Iterative Liquid-Phase Synthesis | Production of defined molecular weight PEGs. researchgate.net | Adaptation to complex branched structures can be intricate. |
| Solid-Phase Synthesis | High precision in structure and molecular weight control. researchgate.net | Scalability for large-scale production needs further development. |
| Convergent "Click" Approaches | High efficiency and modularity. | Requires well-defined building blocks. |
Development of Novel Orthogonal Click Chemistries for Next-Generation Complex Scaffolds
The functionalization of branched PEGs with multiple reactive groups, such as the amine and azide (B81097) moieties in this compound, relies heavily on orthogonal "click" chemistries. These reactions must be highly efficient, selective, and biocompatible to allow for the precise attachment of different molecules in a controlled manner. nih.govacs.org
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, but the potential toxicity of the copper catalyst has driven the development of strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net However, the quest for even faster and more versatile reactions continues.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes has emerged as a powerful tool due to its exceptionally fast reaction rates and catalyst-free conditions. chemrxiv.orgnih.gov Researchers are actively exploring a wider range of dienes and dienophiles to expand the IEDDA toolbox, allowing for multiple, mutually orthogonal ligations on a single scaffold. nih.govru.nl
Other promising bioorthogonal reactions include oxime/hydrazone ligations and native chemical ligation, which offer alternative pathways for creating complex biomolecular conjugates. nih.govmdpi.com The development of a diverse portfolio of orthogonal click reactions is crucial for synthesizing next-generation scaffolds with precisely controlled architectures and functionalities. nih.govnih.gov
Comparison of Key Orthogonal Click Chemistries:
| Reaction | Key Features | Advantages | Considerations |
| CuAAC | Copper(I)-catalyzed reaction between an azide and a terminal alkyne. | High efficiency and reliability. researchgate.net | Potential cytotoxicity of the copper catalyst. researchgate.net |
| SPAAC | Strain-promoted reaction between an azide and a cyclooctyne. | Catalyst-free and biocompatible. acs.org | Can have slower kinetics compared to CuAAC. |
| IEDDA | Reaction between a tetrazine and a strained alkene/alkyne. | Extremely fast kinetics, catalyst-free. chemrxiv.orgnih.gov | Requires synthesis of specific tetrazine and dienophile partners. chemrxiv.org |
| Oxime/Hydrazone Ligation | Condensation of carbonyls with alkoxy amines or hydrazines. | Forms stable linkages. nih.gov | Reaction rates can be pH-dependent. |
Strategies for Mitigating Analytical Complexities in Highly Branched PEGylated Systems
The structural complexity and potential heterogeneity of highly branched PEGylated systems like this compound pose significant analytical challenges. nih.gov Characterizing the precise molecular weight, degree of branching, and purity of these molecules is essential for ensuring their quality and performance.
Size-exclusion chromatography (SEC) is a fundamental technique for analyzing the molecular weight distribution of polymers. rsc.org However, for branched PEGs, SEC calibrated with linear standards can be misleading due to differences in hydrodynamic volume. acs.org Therefore, the use of advanced detectors, such as multi-angle light scattering (MALS), is crucial for accurate molecular weight determination.
Mass spectrometry techniques, particularly matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI), are indispensable for characterizing the exact mass of PEG derivatives. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can further provide information on the structure and sequence of the PEG chains. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool for elucidating the detailed chemical structure and confirming the presence of specific functional groups. rsc.org Overcoming the analytical hurdles associated with branched PEGs requires a multi-faceted approach that combines several complementary techniques to build a comprehensive picture of the molecule's properties.
Analytical Techniques for Branched PEG Characterization:
| Technique | Information Provided |
| SEC-MALS | Accurate molecular weight and size distribution. |
| MALDI-TOF MS | Precise molecular weight of the polymer. rsc.org |
| ESI-MS/MS | Detailed structural information and fragmentation patterns. nih.gov |
| NMR Spectroscopy | Confirmation of chemical structure and functional groups. rsc.org |
Expanding the Scope of Multi-functional Branched PEG Applications in Emerging Fields of Chemical Biology and Materials Science
The unique properties of multi-functional branched PEGs, such as increased solubility, reduced immunogenicity, and the ability to carry multiple payloads, make them highly attractive for a wide range of applications. mdpi.com In chemical biology, these scaffolds are being explored for the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and targeted nanoparticles. axispharm.comtechnologynetworks.com The multiple azide groups on this compound, for instance, could be used to attach multiple drug molecules or targeting ligands via click chemistry.
In materials science, multi-arm PEGs are extensively used in the formation of hydrogels for tissue engineering and regenerative medicine. nih.govjenkemusa.comresearchgate.net These hydrogels can serve as scaffolds for 3D cell culture, promoting cell adhesion and growth. nih.govclinicalresearchnewsonline.com The amine functionality on this compound could be used for cross-linking with other polymers to form biodegradable hydrogels. nih.gov
Furthermore, the development of "smart" materials that respond to specific stimuli is an exciting area of research. By incorporating cleavable linkers or environmentally sensitive moieties, branched PEGs could be designed to release their payload in response to changes in pH or the presence of specific enzymes. jenkemusa.com The versatility of multi-functional branched PEGs positions them as key building blocks for the next generation of advanced materials and therapeutics. jenkemusa.com
Q & A
Q. What are the primary research applications of this compound in bioconjugation?
-
Drug Delivery : Facilitates site-specific conjugation of antibodies (via amine-reactive NHS esters) to drug payloads (via azide-alkyne click chemistry) .
CLS-PEG-N3简介00:38 -
Nanoparticle Functionalization : PEG3 spacers enhance solubility and reduce immunogenicity, while azides enable modular attachment of targeting ligands .
Advanced Questions
Q. How can researchers optimize reaction conditions for high-yield conjugation of this compound with biomolecules?
- Factorial Design Approach :
- Variables : pH (6.5–8.5), molar ratio (1:1 to 1:5 compound:biomolecule), temperature (4°C–25°C).
- Response Metrics : Conjugation efficiency (quantified via HPLC), residual free amine (measured by TNBS assay).
- Example Optimization Table :
| pH | Molar Ratio | Temp (°C) | Conjugation Efficiency (%) |
|---|---|---|---|
| 7.4 | 1:3 | 25 | 92 ± 3 |
| 8.0 | 1:5 | 4 | 85 ± 5 |
| 6.5 | 1:1 | 15 | 78 ± 4 |
Q. How should contradictory data on PEG3 spacer stability under physiological conditions be resolved?
- Root Cause Analysis :
- Degradation Pathways : Hydrolysis of ester linkages (pH-dependent) vs. oxidative cleavage of ether bonds (ROS-mediated).
- Validation Methods :
Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and simulate oxidative stress (HO).
Multi-Technique Cross-Validation : Compare SEC (aggregation), NMR (structural integrity), and LC-MS (degradation products) .
- Example Findings : PEG3 chains degrade 15% faster in oxidative vs. neutral conditions, necessitating antioxidant additives for in vivo use .
Q. What strategies improve the compound’s stability in aqueous storage?
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent PEG chain hydrolysis.
- Buffering : Store at pH 6.0–6.5 (acetate buffer) to minimize amine group protonation and azide instability .
- Table: Solubility and Stability in Common Solvents :
| Solvent | Solubility (mg/mL) | Stability (t at 4°C) |
|---|---|---|
| Water | 50 | 30 days |
| DMSO | 100 | 90 days |
| PBS (pH 7.4) | 40 | 14 days |
Q. How can AI-driven simulations enhance the design of this compound derivatives?
- COMSOL Multiphysics Integration :
- Parameter Optimization : Simulate PEG chain flexibility and azide reactivity using molecular dynamics (MD) modules.
- Predictive Modeling : Train AI on existing bioconjugation datasets to predict optimal spacer lengths (e.g., PEG3 vs. PEG4) for target binding affinity .
Key Considerations for Data Reliability
- Ethical Data Recording : Maintain lab notebooks with timestamps, raw instrument outputs (e.g., NMR spectra), and batch-specific purity data to ensure reproducibility .
- Cross-Validation : Always corroborate conjugation efficiency results with orthogonal methods (e.g., HPLC + fluorescence labeling) to address method-specific biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
